[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-(2,3,4,5,6-pentahydroxyhexyl)carbamate
Overview
Description
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-(2,3,4,5,6-pentahydroxyhexyl)carbamate is a useful research compound. Its molecular formula is C34H59NO7 and its molecular weight is 593.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis : Studies have focused on the crystal structure of compounds similar to the one you've mentioned. For example, in "5,22-Stigmastadien-3β-yl p-toluenesulfonate," researchers analyzed the crystal structure of a compound with a similar systematic name, noting the different orientations of peripheral groups and the conformation of the C=C bond in the side chain (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
Steroidal Structure Analysis : In "Crystal structure of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate," the authors discuss a fused four-ring steroidal system, which is relevant in understanding the structural characteristics of similar compounds (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Biological Activities : Research on compounds such as "17βH-Periplogenin, a cardiac aglycone from the root bark of Periploca sepium Bunge" indicates potential biological activity. This particular study focuses on a compound with a similar systematic name and its extraction from a traditional herbal medicine (Zhang, Bao, Wu, Yu, & Li, 2012).
Androgen Biosynthesis Inhibition : The research paper "Two androsterone derivatives as inhibitors of androgen biosynthesis" explores derivatives with a similar structure. These compounds are studied for their potential to inhibit androgen biosynthesis, which has implications in medical treatments (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Drug Design and Screening : The study "Computer aided screening and evaluation of herbal therapeutics against MRSA infections" involves the analysis of a component with a systematic name similar to your compound. This study highlights the use of computer-aided design for screening novel inhibitors, with potential applications in drug development (Skariyachan, Krishnan, Siddapa, Salian, Bora, & Sebastian, 2011).
Liver X Receptor Agonists Synthesis : In "Synthesis of liver X receptor agonists from hydeoxycholic acid," the focus is on synthesizing LXR modulators using a steroidal scaffold, which is relevant for understanding the synthesis and potential therapeutic applications of similar compounds (Ching, 2013).
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-(2,3,4,5,6-pentahydroxyhexyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59NO7/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-17-23(13-15-33(22,4)27(24)14-16-34(25,26)5)42-32(41)35-18-28(37)30(39)31(40)29(38)19-36/h9,20-21,23-31,36-40H,6-8,10-19H2,1-5H3,(H,35,41)/t21-,23+,24+,25-,26+,27+,28?,29?,30?,31?,33+,34-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUSUJIZNALUEF-IMKJBTLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCC(C(C(C(CO)O)O)O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCC(C(C(C(CO)O)O)O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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